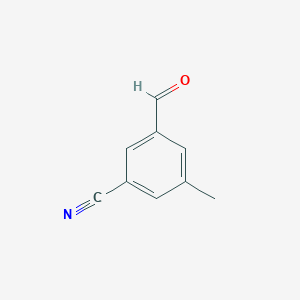

3-Formyl-5-methylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

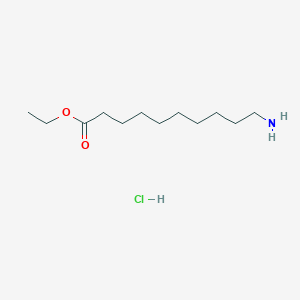

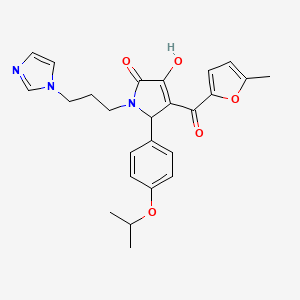

3-Formyl-5-methylbenzonitrile is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a formyl group (CHO), a methyl group (CH3), and a nitrile group (CN).Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Amino and Amido Substituted Benzo[c]phenanthridines

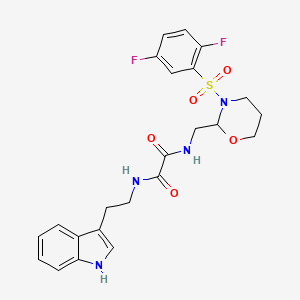

A base-mediated versatile cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles, including 3-Formyl-5-methylbenzonitrile, has been established. This process is significant in the construction of amino and amido substituted benzo[c]phenanthridines, which are relevant in pharmaceuticals. The transformation utilizes DMF as the formyl source for the synthesis of amido-substituted scaffolds, allowing the formation of multiple C-C and C-N bonds in one pot at room temperature (A. Verma, S. Verma, & M. Kumar, 2023).

Synthesis of 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones

This compound plays a role in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones and its derivatives. The reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide leads to the formation of these compounds, showing a facile method for synthesizing derivatives of 2,3-dihydro-3-methylidene-1H-isoindol-1-one (K. Kobayashi et al., 2010).

Thermochemistry of Methylbenzonitriles

The thermochemical properties of various methylbenzonitriles, including this compound, have been extensively studied. The enthalpies of formation and vaporization enthalpies of these compounds were determined, providing valuable data for understanding the interaction between cyano and methyl groups. Theoretical and experimental values showed excellent agreement, indicating a slightly stabilizing interaction between these groups (K. Zaitseva et al., 2015).

Alkaline Hydrolysis Studies

Research on the alkaline hydrolysis of 2-formylbenzonitrile, including derivatives like this compound, has provided insights into the reaction mechanisms and kinetics. These studies are essential for understanding the behavior of these compounds under basic conditions, which is crucial in various chemical syntheses and industrial processes (K. Bowden et al., 1997).

Synthesis of Pesticides

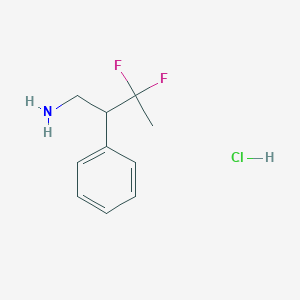

The synthesis of 3-fluoro-4-methylbenzonitrile, a compound closely related to this compound, has been achieved using ortho-toluidine. This synthesis is significant for the development and production of new pesticides, highlighting the application of such compounds in the agricultural sector (L. Min, 2006).

Safety and Hazards

The safety information for 3-Formyl-5-methylbenzonitrile indicates that it has been classified with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-formyl-5-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNNFNSJJZSQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B2419723.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)

![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)

![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)